molecular formula C15H14O5 B6405759 4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261980-85-1

4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6405759
CAS No.: 1261980-85-1
M. Wt: 274.27 g/mol
InChI Key: YEMNEJCPAYOIHH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group and a carboxylic acid group attached to a benzene ring, along with two methoxy groups on the phenyl ring

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMNEJCPAYOIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690863
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-85-1
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with salicylic acid under acidic conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group of 3,5-dimethoxybenzaldehyde reacts with the hydroxy group of salicylic acid to form the desired product.

Another method involves the use of Suzuki–Miyaura coupling, where 3,5-dimethoxyphenylboronic acid is coupled with 2-bromo-4-hydroxybenzoic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. For example, the compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It can also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both hydroxy and carboxylic acid groups. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

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